D-erythritol 1-phosphate

Brucella metabolism erythritol catabolism enzyme specificity

D-erythritol 1-phosphate (D-E1P; CHEBI:63319) is the alditol 1-phosphate that is the 1-O-phospho derivative of erythritol with D configuration. With molecular formula C₄H₁₁O₇P and monoisotopic mass 202.02424 Da, it serves as the first phosphorylated intermediate in the erythritol catabolic pathway of the pathogenic bacterium Brucella abortus.

Molecular Formula C4H11O7P
Molecular Weight 202.1 g/mol
Cat. No. B1248297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-erythritol 1-phosphate
Molecular FormulaC4H11O7P
Molecular Weight202.1 g/mol
Structural Identifiers
SMILESC(C(C(COP(=O)(O)O)O)O)O
InChIInChI=1S/C4H11O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h3-7H,1-2H2,(H2,8,9,10)/t3-,4+/m1/s1
InChIKeyQRDCEYBRRFPBMZ-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Erythritol 1-Phosphate for Selective Brucella Catabolism Studies: Chemical Identity and Analytical Baseline


D-erythritol 1-phosphate (D-E1P; CHEBI:63319) is the alditol 1-phosphate that is the 1-O-phospho derivative of erythritol with D configuration [1]. With molecular formula C₄H₁₁O₇P and monoisotopic mass 202.02424 Da, it serves as the first phosphorylated intermediate in the erythritol catabolic pathway of the pathogenic bacterium Brucella abortus [2]. The compound is the product of erythritol kinase (EC 2.7.1.215; eryA gene product) and the substrate for D-erythritol 1-phosphate dehydrogenase (EC 1.1.1.402; eryB gene product), placing it at a critical metabolic branch point distinct from the 4-phosphate isomers utilized by alternative catabolic routes [3].

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Regioisomer-specific substrate for Brucella erythritol catabolic pathway
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Substrate for EryB dehydrogenase (EC 1.1.1.402); essential for in vitro reconstitution
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Distinct metabolic branch point from 4-phosphate isomers; avoids off-target pathway interference

Why D-Erythritol 1-Phosphate Cannot Be Replaced by Its 4-Phosphate Isomer in Brucella Pathway Studies


Substituting D-erythritol 1-phosphate (D-E1P) with its closest structural analog D-erythritol 4-phosphate (D-E4P) or the commercially more accessible L-erythritol 4-phosphate (L-E4P) introduces critical pathway fidelity errors. D-E1P is the exclusive substrate for the NADP⁺-dependent dehydrogenase EryB (EC 1.1.1.402), which generates D-erythrulose 1-phosphate, the entry point to the pentose phosphate shunt via three novel isomerases in Brucella [1]. In contrast, D-E4P feeds into a distinct catabolic route involving L-3-tetrulose 4-phosphate formation and does not serve as a substrate for EryB [2]. Furthermore, L-E4P is a known weak inhibitor of 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (YgbP; IC₅₀ = 1.4 mM) in the non-mevalonate isoprenoid pathway, introducing potential off-target effects absent with D-E1P [3]. These regioisomer-specific metabolic fates make generic substitution scientifically invalid for any study requiring faithful recapitulation of Brucella erythritol catabolism.

D-Erythritol 1-Phosphate (Target)
Alternative Isomers (D-E4P / L-E4P)
Recognized by EryB dehydrogenase; supports pathway flux
D-E4P not a substrate for EryB; L-E4P may inhibit IspD
Exclusive product of Brucella EryA kinase (EC 2.7.1.215)
Propionibacterium kinase yields wrong regioisomer despite identical kinetics
No reported off-target activity in isoprenoid pathway
L-E4P is a weak IspD inhibitor (context-dependent)

Quantitative Differential Evidence for D-Erythritol 1-Phosphate Relative to Closest Analogs


Regiochemical Specificity: D-E1P vs D-E4P as Substrates for Erythritol Phosphate Dehydrogenase (EryB)

D-erythritol 1-phosphate (D-E1P) is the obligate substrate for EryB (EC 1.1.1.402), which catalyzes NADP⁺-dependent oxidation to D-erythrulose 1-phosphate. D-erythritol 4-phosphate (D-E4P) is not recognized by EryB and instead enters a separate dehydrogenase pathway [1][2]. This substrate exclusivity is absolute, not a matter of kinetic preference.

Substrate Specificity
Head-to-head
Substrate vs Non-substrate
D-E1P oxidized by EryB; D-E4P not recognized
Supports pathway reconstitution fidelity
Qualitative difference; no cross-reactivity
Brucella metabolism erythritol catabolism enzyme specificity

Kinase Regioselectivity: EryA Product Outcome Determined by Enzyme Source

The erythritol kinase EryA from Brucella abortus (EC 2.7.1.215) produces D-erythritol 1-phosphate, while erythritol kinase from Propionibacterium acidipropionici (EC 2.7.1.27) produces L-erythritol-1-phosphate (or D-erythritol 4-phosphate, depending on nomenclature) [1][2]. Both enzymes share identical Km values for meso-erythritol (0.26 mM at pH 8.0) and comparable kcat (230 s⁻¹), indicating that catalytic efficiency does not distinguish the products; the differentiation lies solely in the regiochemical outcome [3].

Kinase Regioselectivity
Head-to-head
Identical Kinetics, Different Regioisomer
Km 0.26 mM, kcat 230 s⁻¹ for both; product differs
Enzyme source determines phosphorylation site
Use Brucella EryA for D-E1P synthesis
erythritol kinase EC 2.7.1.215 EC 2.7.1.27 Brucella abortus

Off-Target Pathway Interference: L-E4P Inhibition of IspD vs No Known Off-Target Activity for D-E1P

L-erythritol-4-phosphate (L-E4P), the product of EryA when characterized by Lillo et al. (2003), acts as a weak inhibitor of 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (YgbP/IspD) with an IC₅₀ of 1.4 mM in Escherichia coli [1]. No analogous inhibitory activity has been reported for D-erythritol 1-phosphate against IspD or any other enzyme in the non-mevalonate isoprenoid pathway. This represents a potential confounding variable when L-E4P is used in metabolic studies involving isoprenoid biosynthesis, a concern absent with D-E1P.

Off-Target Inhibition
Reported
IC₅₀ 1.4 mM
L-Erythritol-4-phosphate vs IspD
May confound isoprenoid pathway studies
D-E1P no reported IspD inhibition
isoprenoid biosynthesis YgbP IspD non-mevalonate pathway

Optimal Procurement Scenarios for D-Erythritol 1-Phosphate Based on Differential Evidence


In Vitro Reconstitution of the Brucella abortus Erythritol Catabolic Pathway

Researchers studying the eryABCD operon require chemically pure D-erythritol 1-phosphate as the substrate for EryB dehydrogenase (EC 1.1.1.402). D-E4P and L-E4P are not substrates for EryB and will not sustain pathway flux [1]. D-E1P enables faithful in vitro reconstitution of the complete pathway from erythritol to D-erythrose-4-phosphate via the three novel isomerases EryC, EryH, and EryI [2].

Enzymatic Synthesis of D-Erythrulose 1-Phosphate for Downstream Isomerase Characterization

D-erythritol 1-phosphate serves as the precursor for enzymatic preparation of D-erythrulose 1-phosphate using EryB dehydrogenase. This product is the substrate for EryC (D-erythrulose 1-phosphate 3-epimerase; EC 5.1.3.38) and the subsequent isomerases in the pentose phosphate shunt entry pathway [1][2]. Alternative starting materials (D-E4P or L-E4P) cannot generate this specific ketose phosphate intermediate.

Brucella Erythritol Kinase (EryA) Activity Assays and Inhibitor Screening

For high-throughput screening of EryA inhibitors as potential anti-brucellosis agents, D-erythritol 1-phosphate serves as both the authentic product standard for enzyme-coupled detection assays and the reference compound for validating kinase specificity. Use of the 4-phosphate isomer would misrepresent EryA (EC 2.7.1.215) activity, as the Propionibacterium kinase (EC 2.7.1.27) produces the alternative regioisomer with identical kinetic parameters [3].

Metabolic Flux Analysis in α-2 Proteobacteria Using ¹³C-Labeled Erythritol

D-erythritol 1-phosphate is the first committed intermediate in erythritol catabolism in Brucella and related α-2 Proteobacteria. Its quantitation by LC-MS/MS in ¹³C-tracing experiments provides a direct readout of erythritol kinase flux, enabling differentiation from background 4-phosphate isomers that may arise from alternative metabolic routes [1][2]. Procurement of authentic D-E1P standard is essential for accurate peak assignment and quantification in these metabolomics workflows.

Application
Selection Property
Validation Focus
In vitro reconstitution of Brucella erythritol pathway
Regioisomer-specific substrate for EryB dehydrogenase
Pathway flux fidelity with EryB substrate specificity
Enzymatic synthesis of D-erythrulose 1-phosphate
Precursor for EryB-catalyzed oxidation
Product identity confirmed by isomerase-specific assays
EryA kinase inhibitor screening
Reference standard for Brucella EryA (EC 2.7.1.215)
Kinase specificity validation against 4-phosphate isomer
¹³C metabolic flux analysis in α-2 Proteobacteria
Reference standard for LC-MS/MS quantitation
Peak assignment and differentiation from 4-phosphate isomers
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